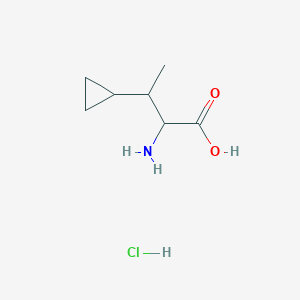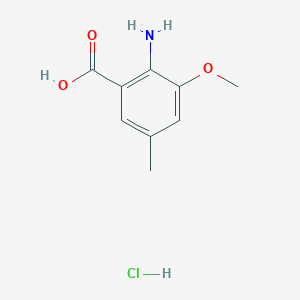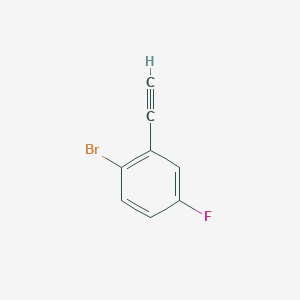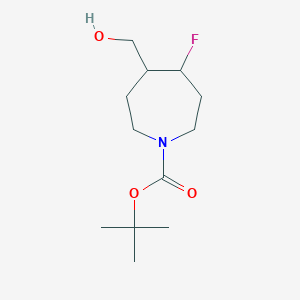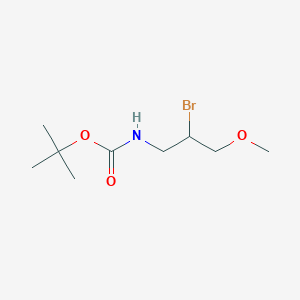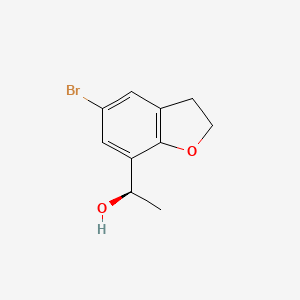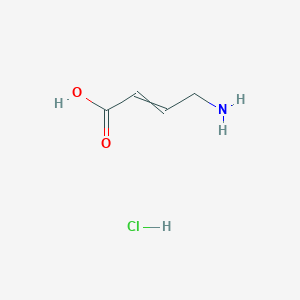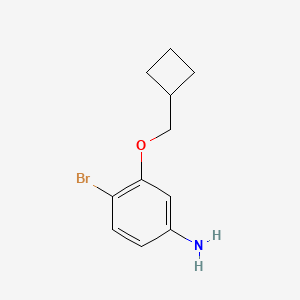
4-Bromo-3-(cyclobutylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(cyclobutylmethoxy)aniline is a compound with the molecular formula C11H14BrNO. It is not intended for human or veterinary use and is used only for research .
Synthesis Analysis
The synthesis of anilines, such as this compound, often involves reactions of electrophilic bromination of aniline containing various ortho, meta, and para substituents in the aromatic ring . The optimal conditions for synthesis of mono-, di-, tri-, and tetrabromo derivatives of aniline have been studied .Scientific Research Applications
Structural Analysis and Crystallography
The crystal structures of various halogenated anilines, including bromo-substituted compounds, have been studied to understand their molecular interactions, stacking arrangements, and potential for forming two-dimensional sheets. These structural insights are vital for designing materials with specific properties, including those related to electronic and photonic applications (Ojala et al., 2001).
Synthesis of Functionalized Quinolines
Research has demonstrated efficient methodologies for synthesizing functionalized quinolines, which are crucial frameworks in many pharmaceuticals and materials science. By employing halogen/metal exchange reactions, researchers have developed routes to introduce functional groups, showcasing the versatility of halogenated anilines in organic synthesis (Marull & Schlosser, 2003).
Transition Metal-Free Synthesis
A transition metal-free method has been reported for synthesizing meta-substituted bromo and trifluoromethylanilines, highlighting the potential of bromo-substituted anilines in sustainable chemistry. This approach allows for the creation of anilines with challenging substitution patterns, emphasizing the importance of bromo-substituted anilines in accessing diverse molecular architectures (Staudt, Cetin, & Bunch, 2022).
Vibrational Analysis and Nonlinear Optical Materials
Vibrational studies of halogenated anilines, including bromo-substituted derivatives, have provided insights into the electronic effects of substituents on molecular structures. These studies are crucial for the development of materials with potential applications in nonlinear optics (NLO), as understanding the vibrational characteristics can lead to the design of compounds with desirable optical properties (Revathi et al., 2017).
Organic Electronics and Photophysics
Research into substituted anilines, including those with bromo groups, has contributed to the understanding of molecular interactions, crystal packing, and electronic properties. These findings are instrumental in the design and development of organic electronic devices and materials with specific photophysical properties, highlighting the application of bromo-substituted anilines in advanced technological applications (Ito et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(cyclobutylmethoxy)aniline may participate in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of this compound in this context.
Properties
IUPAC Name |
4-bromo-3-(cyclobutylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHGDBNEIKLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
